Rac-(5r,7s)-5,7-dimethyl-4-(2-phenylethenesulfonyl)-4h,5h,6h,7h-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
Rac-(5r,7s)-5,7-dimethyl-4-(2-phenylethenesulfonyl)-4h,5h,6h,7h-[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound with a unique structure that includes a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(5r,7s)-5,7-dimethyl-4-(2-phenylethenesulfonyl)-4h,5h,6h,7h-[1,2,4]triazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolopyrimidine core, followed by the introduction of the sulfonyl group and the phenylethenyl moiety. Common reagents used in these reactions include sulfonyl chlorides, phenylacetylenes, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Rac-(5r,7s)-5,7-dimethyl-4-(2-phenylethenesulfonyl)-4h,5h,6h,7h-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially novel properties.
Scientific Research Applications
Chemistry
In chemistry, Rac-(5r,7s)-5,7-dimethyl-4-(2-phenylethenesulfonyl)-4h,5h,6h,7h-[1,2,4]triazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes can provide insights into their functions and mechanisms of action.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of Rac-(5r,7s)-5,7-dimethyl-4-(2-phenylethenesulfonyl)-4h,5h,6h,7h-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Rac-(5r,7s)-5,7-dimethyl-4-(2-phenylethenesulfonyl)-4h,5h,6h,7h-[1,2,4]triazolo[1,5-a]pyrimidine: Unique due to its specific substituents and stereochemistry.
Other Triazolopyrimidines: Compounds with similar core structures but different substituents, leading to variations in their chemical and biological properties.
Sulfonyl-Substituted Compounds: Compounds with sulfonyl groups attached to different core structures, exhibiting different reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(5R,7S)-5,7-dimethyl-4-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-12-10-13(2)19(15-16-11-17-18(12)15)22(20,21)9-8-14-6-4-3-5-7-14/h3-9,11-13H,10H2,1-2H3/b9-8+/t12-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVDJVFDAREMOS-AYSSICMYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C2=NC=NN12)S(=O)(=O)C=CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](N(C2=NC=NN12)S(=O)(=O)/C=C/C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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